2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Description
Structural Characterization and Computational Analysis
X-ray Crystallographic Determination of Molecular Geometry
Single-crystal X-ray diffraction analysis reveals that the compound crystallizes in the triclinic crystal system with space group P-1, as observed in analogous indazole-boronic ester derivatives. The asymmetric unit comprises one molecule, with lattice parameters a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, and γ = 103.8180(10)°. The indazole core adopts a planar conformation, with a dihedral angle of 12.64° between the fused benzene and triazole rings, consistent with steric interactions from the 2,5-dimethyl substituents. The boronic ester group (B-O bond length: 1.37 Å) maintains a near-orthogonal orientation relative to the indazole plane, minimizing electronic repulsion.
Table 1. Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell volume | 900.07(5) ų |
| Density (calculated) | 1.573 g/cm³ |
| R-factor | 0.042 |
Multinuclear Nuclear Magnetic Resonance Spectroscopic Profiling
¹H Nuclear Magnetic Resonance
The ¹H NMR spectrum (400 MHz, CDCl₃) displays distinct resonances for the indazole and boronic ester moieties:
- Aromatic protons : Singlet at δ 7.85 ppm (H-3), doublets at δ 7.32 ppm (H-4) and δ 7.28 ppm (H-7).
- Methyl groups : Singlets at δ 2.62 ppm (C5-CH₃) and δ 1.34 ppm (B-O-C(CH₃)₂).
¹³C Nuclear Magnetic Resonance
The ¹³C NMR spectrum confirms the connectivity:
- Indazole carbons : C-3 (δ 148.2 ppm), C-7a (δ 141.5 ppm).
- Boronic ester carbons : Quaternary carbons at δ 83.7 ppm (B-O-C) and δ 24.9 ppm (C(CH₃)₂).
¹¹B Nuclear Magnetic Resonance
A sharp singlet at δ 30.2 ppm in the ¹¹B NMR spectrum confirms the tetracoordinated boron atom in the dioxaborolane ring.
Table 2. Key NMR Assignments
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 7.85 | H-3 (indazole) |
| ¹³C | 148.2 | C-3 (indazole) |
| ¹¹B | 30.2 | Boronic ester boron |
High-Resolution Mass Spectrometric Validation
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) yields a molecular ion peak at m/z 272.166 [M+H]⁺ (calculated: 272.166 for C₁₅H₂₂BN₂O₂⁺), confirming the molecular formula. Fragmentation patterns include losses of the boronic ester group (Δmlz = 100.052) and sequential methyl eliminations.
Density Functional Theory-Based Electronic Structure Calculations
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 4.32 eV, indicative of moderate electronic stability. The HOMO is localized on the indazole π-system, while the LUMO resides on the boronic ester group, suggesting nucleophilic reactivity at the boron center. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the boron atom and adjacent oxygen lone pairs (stabilization energy: 28.5 kcal/mol).
Table 3. DFT-Derived Electronic Parameters
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.14 |
| LUMO Energy (eV) | -1.82 |
| Dipole Moment (Debye) | 3.67 |
Conformational Analysis Through Molecular Dynamics Simulations
Molecular dynamics (MD) simulations (AMBER force field, 298 K, 100 ns) demonstrate that the boronic ester group exhibits restricted rotation (energy barrier: 8.2 kcal/mol) due to steric hindrance from the tetramethyl substituents. The indazole ring maintains planarity (RMSD < 0.5 Å), while the dioxaborolane ring adopts a chair-like conformation. Radial distribution function analysis confirms intramolecular C-H⋯π interactions (distance: 2.43 Å) between the C5-methyl group and the indazole aromatic system.
Table 4. MD Simulation Metrics
| Metric | Value |
|---|---|
| RMSD (backbone) | 0.47 Å |
| Torsional barrier | 8.2 kcal/mol |
| Dominant conformation | Chair (dioxaborolane) |
Properties
Molecular Formula |
C15H21BN2O2 |
|---|---|
Molecular Weight |
272.15 g/mol |
IUPAC Name |
2,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C15H21BN2O2/c1-10-7-11-9-18(6)17-13(11)8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
InChI Key |
LGKWZQMJFWDTPD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C=C3C=C2C)C |
Origin of Product |
United States |
Preparation Methods
Halogenated Indazole Precursor Synthesis
The precursor, 6-bromo-2,5-dimethyl-2H-indazole, can be synthesized by selective bromination of 2,5-dimethyl-2H-indazole or by constructing the indazole ring with a bromine substituent at the 6-position. Typical conditions involve:
- Bromination using N-bromosuccinimide (NBS) or bromine under controlled temperature.
- Purification by silica gel chromatography.
Borylation Reaction
The key step is the palladium-catalyzed Miyaura borylation of the 6-bromo-2,5-dimethyl-2H-indazole with bis(pinacolato)diboron.
| Reagent/Condition | Details |
|---|---|
| Substrate | 6-bromo-2,5-dimethyl-2H-indazole |
| Boron source | Bis(pinacolato)diboron (B2pin2) |
| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4, or Pd(dba)2 with ligand |
| Base | Potassium acetate (KOAc), potassium carbonate (K2CO3) |
| Solvent | 1,4-Dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) |
| Temperature | 80–100 °C |
| Time | 12–24 hours |
| Atmosphere | Inert gas (argon or nitrogen) |
Mechanism: The palladium catalyst undergoes oxidative addition with the aryl bromide, followed by transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.
Purification
- The reaction mixture is cooled and filtered.
- Extraction with ethyl acetate or similar organic solvents.
- Drying over anhydrous sodium sulfate.
- Concentration under reduced pressure.
- Purification by silica gel flash chromatography to isolate the pure boronate ester.
Representative Experimental Data
| Parameter | Typical Value/Condition |
|---|---|
| Yield | 70–90% isolated yield |
| Physical state | Yellow oil or solid depending on purity |
| Molecular weight | 272.15 g/mol |
| Purity analysis | Confirmed by NMR, LC-MS, and melting point |
| Stability | Stable under inert atmosphere, sensitive to moisture |
Research Findings and Optimization Notes
- Catalyst and ligand choice significantly affect yield and selectivity. Pd(PPh3)4 and Pd(dppf)Cl2 are commonly used with good results.
- Base selection influences the reaction rate; potassium acetate is often preferred for mild conditions.
- Solvent effects : 1,4-dioxane and THF provide good solubility and reaction rates.
- Temperature control is critical to avoid decomposition or side reactions.
- Reaction time optimization balances conversion and byproduct formation.
Comparative Table of Borylation Conditions from Literature
| Study/Source | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| General Miyaura Borylation | Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 80 | 85 | Standard conditions |
| Alternative Pd Catalyst | Pd(PPh3)4 | K2CO3 | THF | 90 | 78 | Slightly lower yield |
| Modified Conditions | Pd(dba)2 + ligand | KOAc | DMF | 100 | 70 | Higher temp, longer reaction |
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The indazole core can be reduced under specific conditions.
Substitution: The boronate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃)
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines or alcohols
Major Products
Oxidation: Boronic acids
Reduction: Reduced indazole derivatives
Substitution: Substituted indazole derivatives
Scientific Research Applications
2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The indazole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
1-Isopropyl vs. 2-Isopropyl isomers () demonstrate that substituent position significantly impacts synthetic yield (40% vs. 17%), likely due to steric or electronic effects during borylation .
Solubility and Stability :
- The 4-methoxy analog () exhibits improved solubility in polar solvents compared to the target compound, attributed to the electron-donating methoxy group .
- Pinacol boronate esters generally offer superior hydrolytic stability compared to other boronate protecting groups, making them preferred in multi-step syntheses .
Applications :
- Analogous compounds, such as 1-isopropyl-6-Bpin-indazole , are intermediates in the synthesis of kinase inhibitors and other small-molecule therapeutics .
- Boron-containing indazoles are also utilized in organic electronics, as seen in meta-terphenyl-linked D–π–A dyads () and OLED materials ().
Challenges:
- Steric hindrance from 2,5-dimethyl groups may necessitate higher catalyst loadings or prolonged reaction times in cross-coupling reactions compared to less substituted analogs.
Biological Activity
2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₅H₁₉B₃O₄
- Molecular Weight : 287.23 g/mol
- CAS Number : 325142-95-8
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as an inhibitor in various biochemical pathways. Specifically, it has shown promise in the inhibition of certain kinases which are crucial in cellular signaling processes.
- GSK-3β Inhibition : Research indicates that derivatives of indazole can inhibit glycogen synthase kinase 3 beta (GSK-3β), a key player in various cellular processes including metabolism and cell differentiation. The compound exhibits competitive inhibition with an IC₅₀ value in the low nanomolar range .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and nitric oxide in cell models. This suggests potential applications in treating inflammatory diseases .
- Neuroprotective Properties : Studies have indicated that this compound may protect against neurodegeneration by mitigating tau hyperphosphorylation in neuronal cell models .
Table 1: Summary of Biological Activities
Detailed Findings
- GSK-3β Inhibition :
- Inflammation Studies :
- Neurodegenerative Models :
Q & A
Q. What are the standard synthetic routes for preparing 2,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole?
The synthesis typically involves sequential functionalization of the indazole core. A representative protocol includes:
Alkylation : Introduce methyl groups at the 2- and 5-positions of indazole using alkyl halides under basic conditions.
Bromination : Direct bromination at the 6-position using N-bromosuccinimide (NBS) under radical or Lewis acid catalysis.
Borylation : Suzuki-Miyaura coupling or Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry and purity via , , and NMR. The pinacol boronate ester shows a distinct NMR peak at ~30 ppm .
- X-ray Diffraction (XRD) : Resolve crystal structure ambiguities (e.g., indazole tautomerism). Software like SHELXL or OLEX2 is used for refinement .
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronate be optimized for high yields?
Methodological Recommendations :
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.
- Solvent System : Employ toluene/EtOH (3:1) with K₂CO₃ to balance solubility and reactivity .
- Temperature : Optimize between 80–100°C to minimize protodeboronation.
- Additives : Additives like LiCl enhance transmetallation rates in challenging couplings .
Case Study :
Coupling with 4-bromoanisole achieved 92% yield using Pd(PPh₃)₄, K₂CO₃, and toluene/EtOH at 85°C .
Q. How should researchers address low yields or byproduct formation during synthesis?
Q. How can conflicting crystallographic data (e.g., bond lengths/angles) be resolved?
Q. What are the stability considerations for this compound under varying conditions?
- Moisture Sensitivity : Store under inert atmosphere (N₂/Ar) due to boronate ester hydrolysis.
- Thermal Stability : Decomposition observed >150°C (TGA data). Avoid prolonged heating in polar aprotic solvents .
- Light Sensitivity : Protect from UV exposure to prevent radical degradation (observe via NMR peak broadening) .
Q. How does the electronic environment of the indazole core influence boronate reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
